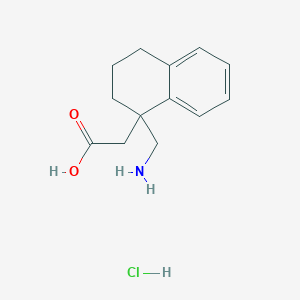

2-(1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as [1-(aminomethyl)cyclohexyl]acetic acid hydrochloride, is a solid substance with a molecular weight of 207.7 . It is used in the field of laboratory chemicals .

Synthesis Analysis

The synthesis of this compound can be achieved through a process that involves dissolving gabapentin hydrochloride in a non-aqueous organic solvent in which gabapentin is insoluble. This is followed by adding an epoxide to the solution to remove the chloride ions, thereby precipitating gabapentin out of the solution as a white solid. The white solid is then recovered by filtration and dried .Molecular Structure Analysis

The IUPAC name for this compound is [1-(aminomethyl)cyclohexyl]acetic acid hydrochloride. The InChI code for this compound is 1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of a solution of gabapentin hydrochloride with an amine in a first solvent to produce a polymorphic form III as a precipitate. This is followed by the conversion of the polymorphic form to form II by recrystallization of the precipitate in methanol .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 207.7 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis Techniques : A study by Huang, Yeh, and Wong (2008) detailed a facile and efficient procedure for preparing related compounds, focusing on a one-step synthesis method for key intermediates like 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. This contributes to the understanding of efficient synthesis processes for similar compounds (Huang, Yeh, & Wong, 2008).

Chemical Transformations : Research has also been conducted on the transformation of similar compounds. For instance, Sinyakov et al. (2017) explored the transformation of related naphthalene derivatives, highlighting processes like hydrolysis and reactions with various chemicals to achieve different molecular structures (Sinyakov, Mezhenkova, Karpov, & Zonov, 2017).

Enzymatic Resolution and Kinetic Studies : Li, Rantapaju, and Kanerva (2011) investigated the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and 1- and 2-amino-1,2,3,4-tetrahydronaphthalene analogues using Candida antarctica lipase B. This research offers insights into the enzymatic processes and kinetic resolutions of these compounds (Li, Rantapaju, & Kanerva, 2011).

Medicinal Chemistry and Bioactive Compound Synthesis : The synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene derivatives has been a focus in medicinal chemistry, as these compounds serve as important intermediates for bioactive compounds. Studies have explored various methods for their synthesis and potential applications in drug development (Men Wei-dong, 2013).

Metabolic Pathway Analysis : Research by Risch et al. (2015) delved into the metabolic oxidation pathways of related naphthoyl compounds, contributing to the understanding of how these compounds are metabolized in biological systems (Risch, Pfeifer, Segrestaa, Fretz, & Pothier, 2015).

Mechanism of Action

Target of Action

Similar compounds such as aminooxyacetic acid are known to inhibit aminobutyrate aminotransferase activity in vivo, thereby raising the level of gamma-aminobutyric acid in tissues .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets to inhibit certain enzymatic activities, leading to an increase in the concentration of specific neurotransmitters .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound may influence the gamma-aminobutyric acid (gaba) pathway .

Pharmacokinetics

Similar compounds are known to have specific pharmacokinetic properties that influence their bioavailability .

Result of Action

Based on the mode of action, it can be inferred that the compound may lead to an increase in the concentration of specific neurotransmitters, which could have various effects at the cellular level .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

properties

IUPAC Name |

2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c14-9-13(8-12(15)16)7-3-5-10-4-1-2-6-11(10)13;/h1-2,4,6H,3,5,7-9,14H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNQLHFXVXTWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(CC(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)

![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)

![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)

![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)

![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)